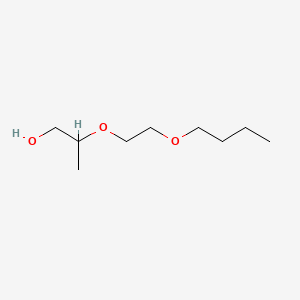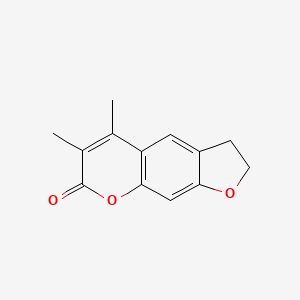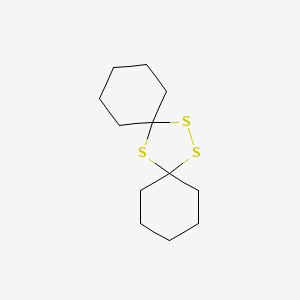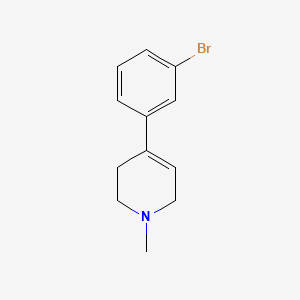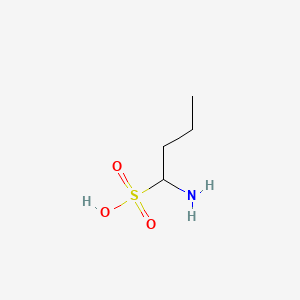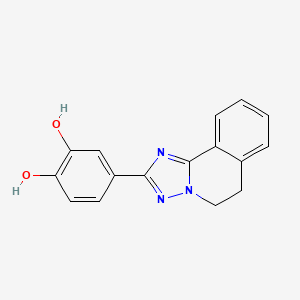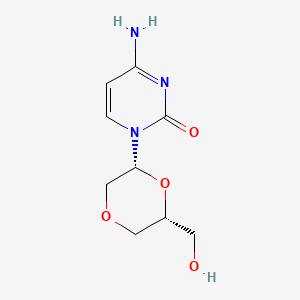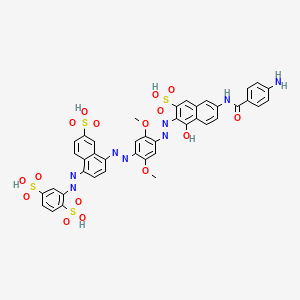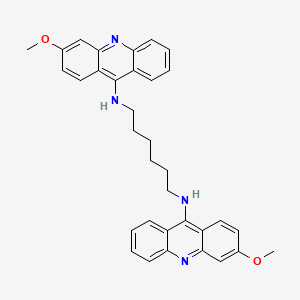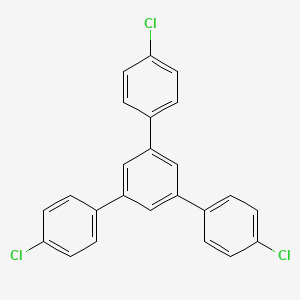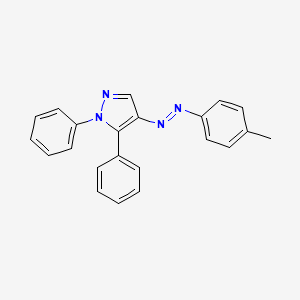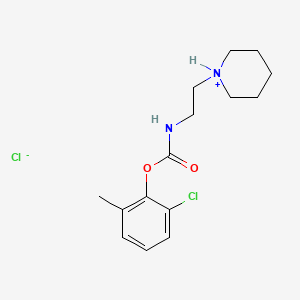
Peimin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Peimin involves intricate synthetic routes that often require precise control of reaction conditions. One common method includes the use of active chemicals as excipients, which assist in the formation of the compound by leveraging their unique physical and chemical properties . This strategy not only aids in the preparation process but also enhances the overall efficiency and yield of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as preparative liquid chromatography. This method allows for the efficient separation and purification of this compound, ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Peimin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen, carbon monoxide, and various catalysts. The reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reduction of this compound with hydrogen can lead to the formation of pure hydrogen reduction products, which have significant industrial applications .
Aplicaciones Científicas De Investigación
Peimin has a wide range of scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of Peimin involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, this compound interacts with bacterial cell membranes, leading to the disruption of membrane integrity and subsequent cell death . This mechanism is facilitated by the compound’s ability to form amphipathic structures that integrate into the membrane .
Comparación Con Compuestos Similares
Peimin can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Polyethylenimine: Like this compound, polyethylenimine is a polymer with significant applications in various fields, including biology and industry.
Supramolecular Helices: Compounds that form supramolecular helices share similarities with this compound in terms of their role in spontaneous resolution and enantiopure compound production.
This compound’s uniqueness lies in its ability to form multiple supramolecular helices and its involvement in spontaneous resolution processes, which are not commonly observed in other similar compounds .
Propiedades
Fórmula molecular |
C27H45NO3 |
|---|---|
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
(2S,9S,10S,11S,15S,17S,18S,20S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16-,17?,18?,19-,20-,21-,22?,23+,24-,25-,26+,27-/m0/s1 |
Clave InChI |
IUKLSMSEHKDIIP-ZJAXMWHBSA-N |
SMILES isomérico |
CC1CC[C@H]2[C@@]([C@H]3CCC4[C@@H]5C[C@@H]([C@H]6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)O)(C)O |
SMILES canónico |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


